molecular formula C23H17BrIN3O4 B15085151 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 769151-59-9

4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B15085151
CAS No.: 769151-59-9
M. Wt: 606.2 g/mol
InChI Key: IEGLSASVNZZKEB-UVHMKAGCSA-N
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Description

4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H17BrIN3O4 and a molecular weight of 606.218 g/mol . This compound is notable for its unique structure, which includes bromine, iodine, and a benzoate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the benzoate group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate lies in its specific combination of bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

769151-59-9

Molecular Formula

C23H17BrIN3O4

Molecular Weight

606.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H17BrIN3O4/c24-17-10-11-20(32-23(31)15-6-2-1-3-7-15)16(12-17)13-27-28-21(29)14-26-22(30)18-8-4-5-9-19(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

IEGLSASVNZZKEB-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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